2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl thiocyanate
Description
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl thiocyanate is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at the 3- and 5-positions, an ethyl chain at the 4-position, and a terminal thiocyanate (-SCN) group. The pyrazole ring contributes to its aromatic stability, while the thiocyanate moiety introduces reactivity typical of pseudohalides, such as nucleophilic substitution or coordination to metal ions.
Structurally, the compound’s conformation and electronic properties are influenced by steric effects from the methyl groups and the flexibility of the ethyl spacer. Its synthesis likely involves alkylation of 3,5-dimethylpyrazole followed by thiocyanate introduction via nucleophilic displacement or coupling reactions.
Characterization methods for such compounds typically include:
Properties
CAS No. |
83467-30-5 |
|---|---|
Molecular Formula |
C8H11N3S |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl thiocyanate |
InChI |
InChI=1S/C8H11N3S/c1-6-8(3-4-12-5-9)7(2)11-10-6/h3-4H2,1-2H3,(H,10,11) |
InChI Key |
SRQPYDHJCVMVPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CCSC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl ester typically involves the reaction of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol with thiocyanic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture in an inert solvent like dichloromethane or chloroform for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of thiocyanic acid, 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl ester can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl ester undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux conditions.
Substitution: Amines or alcohols in the presence of a base such as triethylamine (TEA) at elevated temperatures.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Amides or esters.
Scientific Research Applications
Thiocyanic acid, 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of thiocyanic acid, 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl ester involves its interaction with specific molecular targets. The thiocyanate group can interact with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The pyrazole ring can also interact with various biological receptors, modulating their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl thiocyanate with structurally related thiocyanate and pyrazole derivatives. Key differences arise from substituent effects, molecular weight, and reactivity.
Key Findings:
Substituent Effects :
- The methyl groups on the pyrazole ring in the target compound enhance lipophilicity compared to unsubstituted analogs (e.g., 2-pyrazolylmethyl thiocyanate). This could improve membrane permeability in biological applications.
- Bulkier substituents (e.g., phenyl groups in ’s compound) increase molecular weight and melting points, reducing solubility in polar solvents .
Thiocyanate Reactivity :
- The -SCN group in the target compound is less sterically hindered than in ’s thiadiazole derivative, favoring nucleophilic substitution (e.g., with amines or thiols).
Structural Characterization :
- X-ray crystallography (via SHELX ) is critical for resolving conformational details, such as the orientation of the ethyl-thiocyanate chain relative to the pyrazole plane.
Spectroscopic Signatures :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
